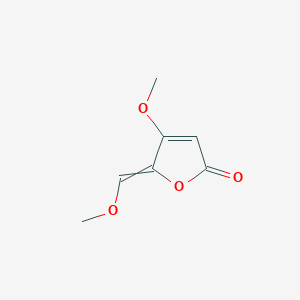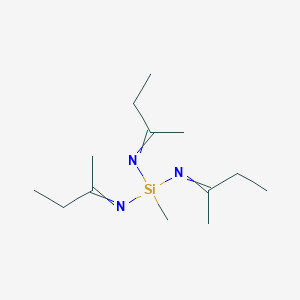
S-Metoprolol sorbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Metoprolol sorbate is a selective beta-1 adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. It is the S-enantiomer of metoprolol, which means it is one of the two mirror-image forms of the compound. The S-enantiomer is often preferred due to its higher efficacy and lower side effect profile compared to the R-enantiomer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
S-Metoprolol sorbate can be synthesized through a chemoenzymatic process. One common method involves the kinetic resolution of racemic metoprolol using Candida antarctica lipase B. This enzyme selectively reacts with one enantiomer, allowing for the isolation of the S-enantiomer with high enantiomeric excess .
Another method involves the preparation of (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one sulfonic acid ester, which is then reacted with 4-(2-methoxyethyl)phenol. The resulting intermediate is hydrolyzed to yield S-Metoprolol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic synthesis due to its efficiency and high yield. The process is optimized to ensure high enantiomeric purity and involves stringent control of reaction conditions such as temperature, pH, and enzyme concentration .
Analyse Chemischer Reaktionen
Types of Reactions
S-Metoprolol sorbate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the secondary alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride can be used as a reducing agent.
Substitution: Nucleophiles such as sodium methoxide can be used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized metabolites, which are often less active than the parent compound .
Wissenschaftliche Forschungsanwendungen
S-Metoprolol sorbate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of enantioselective synthesis and chiral resolution.
Biology: It is used to study the effects of beta-blockers on cellular signaling pathways.
Medicine: It is extensively researched for its therapeutic effects in cardiovascular diseases, including its role in reducing mortality after myocardial infarction.
Industry: It is used in the formulation of various pharmaceutical products
Wirkmechanismus
S-Metoprolol sorbate exerts its effects by selectively binding to and antagonizing beta-1 adrenergic receptors in the heart. This inhibition decreases cardiac output by producing negative chronotropic (heart rate) and inotropic (force of contraction) effects. It does not significantly affect beta-2 receptors, which are found in the lungs and other tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atenolol: Another beta-1 selective blocker, but with a longer half-life.
Bisoprolol: Similar in selectivity but has a higher affinity for beta-1 receptors.
Nebivolol: A beta-blocker with additional vasodilatory properties due to nitric oxide release
Uniqueness
S-Metoprolol sorbate is unique due to its high selectivity for beta-1 receptors and its favorable pharmacokinetic profile, which includes a relatively short half-life and rapid onset of action. This makes it particularly useful in acute settings where rapid control of heart rate and blood pressure is required .
Eigenschaften
CAS-Nummer |
111337-50-9 |
|---|---|
Molekularformel |
C21H33NO5 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
(2E,4E)-hexa-2,4-dienoic acid;(2S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3.C6H8O2/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;1-2-3-4-5-6(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;2-5H,1H3,(H,7,8)/b;3-2+,5-4+/t14-;/m0./s1 |
InChI-Schlüssel |
DDMRAMQZWNVBGH-OHPIFWSUSA-N |
Isomerische SMILES |
C/C=C/C=C/C(=O)O.CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOC)O |
Kanonische SMILES |
CC=CC=CC(=O)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)
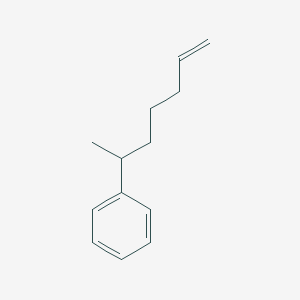
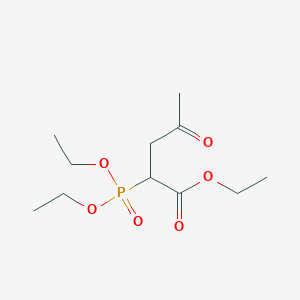
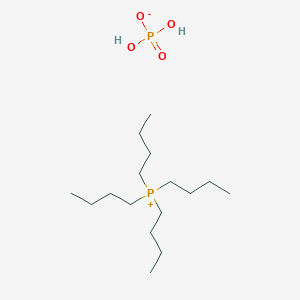

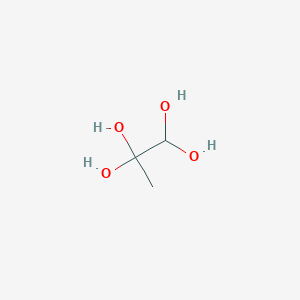
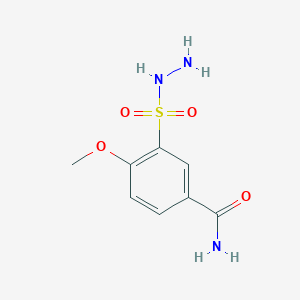
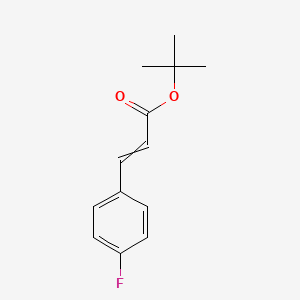
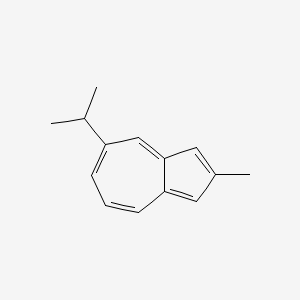
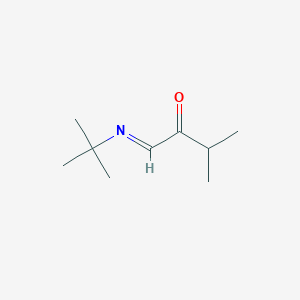
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
